Selective AKR1B10 Enzyme Inhibition: IC50 240 nM vs. 78 nM for AKR1B1
6-(Hydroxymethyl)pyridine-2-carbaldehyde inhibits human recombinant AKR1B10 with an IC50 of 240 nM in a pyridine-3-aldehyde reduction assay [1]. In the same assay format, the compound shows a lower potency for the closely related isoform AKR1B1 (IC50 78 nM), indicating isoform selectivity [1]. This selectivity profile is a direct consequence of the specific 2,6‑substitution pattern; unsubstituted 2‑pyridinecarboxaldehyde or other mono‑functional pyridine aldehydes lack this balanced interaction with the enzyme binding pocket.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | AKR1B10 IC50 = 240 nM; AKR1B1 IC50 = 78 nM |
| Comparator Or Baseline | Same compound tested against AKR1B1 (78 nM) and AKR1B10 (240 nM) in parallel assays |
| Quantified Difference | 3.1‑fold higher potency for AKR1B1 over AKR1B10; demonstrates measurable isoform discrimination |
| Conditions | Human recombinant N-terminus His6-tagged AKR1B10 and AKR1B1 expressed in E. coli BL21 DE3; pyridine-3-aldehyde reduction monitored by spectrometry |
Why This Matters
The measurable isoform selectivity enables researchers to interrogate AKR1B10‑mediated pathways in lung cancer models without full inhibition of the related AKR1B1 target, informing lead‑optimization strategies [1].
- [1] BindingDB. (n.d.). BDBM50362838 – AKR1B10 and AKR1B1 Inhibition Data. Gifu Pharmaceutical University, curated by ChEMBL. View Source
